molecular formula C24H19N3O2S2 B11519266 5-[3-(benzyloxy)phenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

5-[3-(benzyloxy)phenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B11519266
M. Wt: 445.6 g/mol
InChI Key: LAUPQMQIHPFGTH-UHFFFAOYSA-N
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Description

5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound belonging to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, a phenyl group, and a sulfanylidene group attached to a thiazolopyrimidine core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the thiazolopyrimidine core, is a key step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazolopyrimidine core.

    Substitution: The benzyloxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyloxy or phenyl moieties.

Scientific Research Applications

5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for materials science applications, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxy and phenyl groups may facilitate binding to hydrophobic pockets, while the sulfanylidene group could participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-(BENZYLOXY)PHENYL]-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various research applications.

Properties

Molecular Formula

C24H19N3O2S2

Molecular Weight

445.6 g/mol

IUPAC Name

3-phenyl-5-(3-phenylmethoxyphenyl)-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C24H19N3O2S2/c28-23-20-22(27(24(30)31-20)18-11-5-2-6-12-18)25-21(26-23)17-10-7-13-19(14-17)29-15-16-8-3-1-4-9-16/h1-14,21,25H,15H2,(H,26,28)

InChI Key

LAUPQMQIHPFGTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3NC4=C(C(=O)N3)SC(=S)N4C5=CC=CC=C5

Origin of Product

United States

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